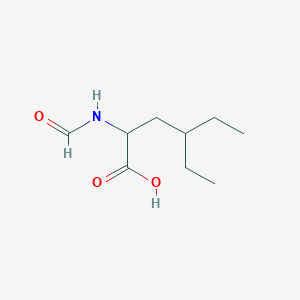
4-Amino-naphthalene-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-aminonaphthalene-1-carboxylate: is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the amino group, and a carboxylate group attached to the naphthalene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-aminonaphthalene-1-carboxylate typically involves the reaction of 4-aminonaphthalene-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of tert-butyl alcohol and a suitable acid catalyst, such as sulfuric acid, can facilitate the esterification process. The reaction mixture is then purified using techniques like distillation or recrystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 4-aminonaphthalene-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding naphthoquinone derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 4-aminonaphthalene-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of naphthalene derivatives with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the design of enzyme inhibitors and receptor agonists or antagonists.
Industry: In the industrial sector, tert-butyl 4-aminonaphthalene-1-carboxylate is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-aminonaphthalene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The carboxylate group can form hydrogen bonds and ionic interactions with target molecules, facilitating the binding process. The naphthalene ring system can participate in π-π stacking interactions, further stabilizing the compound-target complex.
Comparación Con Compuestos Similares
tert-Butyl 4-aminobenzoate: Similar structure but with a benzene ring instead of a naphthalene ring.
tert-Butyl 4-aminophenylacetate: Contains a phenylacetate moiety instead of a naphthalene ring.
tert-Butyl 4-aminopyridine-1-carboxylate: Contains a pyridine ring instead of a naphthalene ring.
Uniqueness: tert-Butyl 4-aminonaphthalene-1-carboxylate is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This makes it more versatile in certain chemical reactions compared to its benzene or pyridine analogs. The naphthalene ring also enhances the compound’s ability to participate in π-π stacking interactions, which can be advantageous in biological applications.
Propiedades
Número CAS |
473269-84-0 |
|---|---|
Fórmula molecular |
C15H17NO2 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
tert-butyl 4-aminonaphthalene-1-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)12-8-9-13(16)11-7-5-4-6-10(11)12/h4-9H,16H2,1-3H3 |
Clave InChI |
PXETWLIIDBXOKU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC=C(C2=CC=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


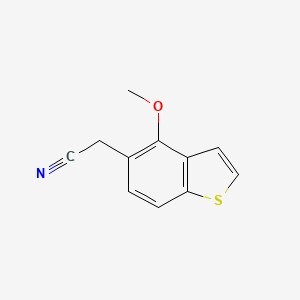
![5-methanesulfonyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13567067.png)

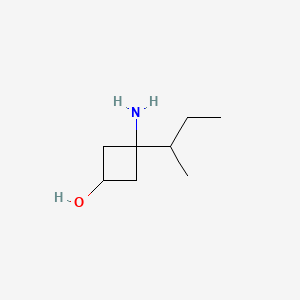
![4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoicacid](/img/structure/B13567079.png)
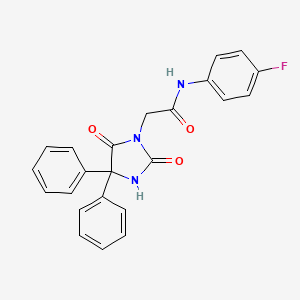
![1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride](/img/structure/B13567082.png)
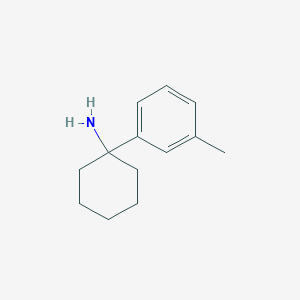
![[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine; trifluoroacetic acid](/img/structure/B13567095.png)

![5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride](/img/structure/B13567109.png)
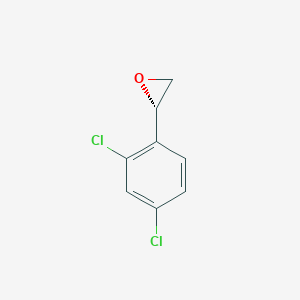
![1-(1,1-Dioxidothietan-3-yl)-5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13567127.png)
